Bienvenue dans la boutique en ligne BenchChem!

5'-Bromo-2',4-difluoro-[1,1'-biphenyl]-2-carbonitrile

medicinal chemistry cross-coupling structure-activity relationship

5'-Bromo-2',4-difluoro-[1,1'-biphenyl]-2-carbonitrile (CAS 847615-14-9; molecular formula C₁₃H₆BrF₂N; molecular weight 294.1 g/mol) is a polyhalogenated biphenyl-2-carbonitrile derivative featuring a strategically positioned bromine atom at the 5' position and two fluorine atoms at the 2' and 4' positions of the distal ring, with a nitrile group at the 2-position of the proximal ring. This specific substitution pattern defines its role as a versatile synthetic intermediate in medicinal chemistry, most notably as a key structural component in Mitsubishi Tanabe Pharma's patent EP1956009 A1 for therapeutic agents.

Molecular Formula C13H6BrF2N
Molecular Weight 294.09 g/mol
Cat. No. B7944884
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5'-Bromo-2',4-difluoro-[1,1'-biphenyl]-2-carbonitrile
Molecular FormulaC13H6BrF2N
Molecular Weight294.09 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1F)C#N)C2=C(C=CC(=C2)Br)F
InChIInChI=1S/C13H6BrF2N/c14-9-1-4-13(16)12(6-9)11-3-2-10(15)5-8(11)7-17/h1-6H
InChIKeyWLPBLIAXAWKMEB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5'-Bromo-2',4-difluoro-[1,1'-biphenyl]-2-carbonitrile (CAS 847615-14-9): A Differentiated Halogenated Biphenyl Building Block for Pharmaceutical Intermediate Procurement


5'-Bromo-2',4-difluoro-[1,1'-biphenyl]-2-carbonitrile (CAS 847615-14-9; molecular formula C₁₃H₆BrF₂N; molecular weight 294.1 g/mol) is a polyhalogenated biphenyl-2-carbonitrile derivative featuring a strategically positioned bromine atom at the 5' position and two fluorine atoms at the 2' and 4' positions of the distal ring, with a nitrile group at the 2-position of the proximal ring . This specific substitution pattern defines its role as a versatile synthetic intermediate in medicinal chemistry, most notably as a key structural component in Mitsubishi Tanabe Pharma's patent EP1956009 A1 (2008) for therapeutic agents . The compound is commercially available at purities of ≥95% from multiple suppliers and is intended exclusively for research and further manufacturing use .

Why Regioisomeric and Non-Halogenated Biphenyl-2-carbonitriles Cannot Substitute for 5'-Bromo-2',4-difluoro-[1,1'-biphenyl]-2-carbonitrile in Pharmaceutical Synthesis


Within the biphenyl-2-carbonitrile family, seemingly minor changes in halogen substitution pattern fundamentally alter electronic character, steric profile, and synthetic reactivity vector . The target compound's 2',4'-difluoro arrangement on the distal ring generates a unique electron-deficient aromatic system distinct from the 2',6'-difluoro regioisomer (CAS 425379-21-1), the 2'-monofluoro analog (CAS 425378-71-8), or the non-fluorinated 2'-bromo congener (CAS 54245-41-9) . These electronic differences translate into divergent reactivity in cross-coupling reactions, altered metabolic stability in derived drug candidates, and non-interchangeable outcomes in structure-activity relationship (SAR) campaigns [1]. Procurement of a generic 'bromo-difluoro-biphenyl carbonitrile' without verifying the specific regioisomer risks introducing a compound with incorrect geometry for the intended synthetic sequence, potentially leading to failed coupling reactions or biologically inactive products.

Quantitative Differentiation of 5'-Bromo-2',4-difluoro-[1,1'-biphenyl]-2-carbonitrile: Comparative Evidence Against Closest Structural Analogs


Synthetic Geometry: 2',4'-Difluoro vs. 2',6'-Difluoro Regioisomer Directs Divergent Coupling Outcomes

The 2',4'-difluoro substitution pattern of the target compound places fluorine atoms in a non-symmetric meta/para relationship relative to the biphenyl bond, creating a dipole moment and electronic environment that is fundamentally distinct from the symmetrically substituted 2',6'-difluoro isomer (CAS 425379-21-1) . In palladium-catalyzed cross-coupling reactions at the 5'-bromo position, the 2',4'-difluoro pattern provides a less sterically hindered and electronically differentiated reaction center compared to the 2',6'-difluoro isomer, where both ortho-fluorines flank the bromine and can retard oxidative addition [1]. This geometric distinction is critical when the biphenyl scaffold must adopt a specific conformation in the target binding site.

medicinal chemistry cross-coupling structure-activity relationship

Patent-Anchored Identity: Specific CAS Registration and Distinct Role in EP1956009 Pharmaceutical Intermediates

5'-Bromo-2',4-difluoro-[1,1'-biphenyl]-2-carbonitrile (CAS 847615-14-9) is explicitly listed as an intermediate in Mitsubishi Tanabe Pharma Corporation's patent EP1956009 A1 (2008) at page/column 99, whereas the regioisomeric 5'-bromo-2',6-difluoro analog (CAS 425379-21-1) and the carbaldehyde derivative (CAS 1501374-89-5) are not cited in this patent . Each regioisomer and functional group variant possesses a unique CAS Registry Number, confirming their status as distinct chemical entities with separate regulatory and procurement identities .

pharmaceutical intermediate patent synthesis drug discovery

Electronic Modulation: Distinct Impact of 2',4'-Difluoro Substitution on Aryl Ring Electron Density vs. Non-Fluorinated or Mono-Fluorinated Analogs

Two fluorine atoms at the 2' and 4' positions of the distal ring exert a combined electron-withdrawing effect through both inductive and resonance mechanisms, significantly reducing the electron density of the aryl ring compared to the non-fluorinated analog (2'-bromo-[1,1'-biphenyl]-2-carbonitrile, CAS 54245-41-9, MW 258.11) or the mono-fluorinated analog (5'-bromo-2'-fluoro-[1,1'-biphenyl]-2-carbonitrile, CAS 425378-71-8, MW 276.1) . This electronic modulation directly impacts: (a) the reactivity of the 5'-bromo substituent in oxidative addition with Pd(0) catalysts; (b) the acid/base properties of the carbonitrile group; and (c) the oxidative metabolic stability of downstream drug candidates incorporating this scaffold [1].

electronic effects medicinal chemistry metabolic stability

Dual Reactive Handle Architecture: Orthogonal Reactivity of C5'-Br and C2-CN Enables Sequential Functionalization Not Possible with Non-Brominated or Non-Nitrile Analogs

The target compound presents two synthetically orthogonal reactive sites on the biphenyl scaffold: the C5'-Br group (suitable for Pd-catalyzed cross-coupling, nucleophilic aromatic substitution, or lithium-halogen exchange) and the C2-CN group (capable of hydrolysis to amide/acid, reduction to amine, or cycloaddition reactions) [1]. The non-brominated analog 2',4-difluoro-[1,1'-biphenyl]-2-carbonitrile (CAS 879091-15-3, MW 215.20) lacks the bromine handle entirely, precluding any cross-coupling at the 5' position . Conversely, 5-bromo-2,4-difluorobiphenyl (CAS 2230481-35-1, MW 269.08) lacks the nitrile group, eliminating the ability to elaborate the scaffold at the 2-position . Only the target compound retains both orthogonal reactive sites.

sequential functionalization orthogonal reactivity synthetic methodology

Evidence-Driven Application Scenarios for Procuring 5'-Bromo-2',4-difluoro-[1,1'-biphenyl]-2-carbonitrile (CAS 847615-14-9)


Pharmaceutical Intermediate for Mitsubishi Tanabe EP1956009 Synthetic Route Compliance

For organizations developing or manufacturing drug candidates based on Mitsubishi Tanabe Pharma's EP1956009 A1 patent family, this compound (CAS 847615-14-9) is explicitly cited as an intermediate at page/column 99 . Procurement of this exact CAS-registered entity ensures compliance with the disclosed synthetic route and traceability for regulatory filing. The 2',6'-difluoro isomer (CAS 425379-21-1) cannot serve as a substitute due to its distinct substitution geometry and lack of citation in the reference patent.

Building Block for Sequential Diversification in Parallel Library Synthesis

The orthogonal reactivity of the 5'-bromo and 2-carbonitrile groups enables iterative functionalization: initial Pd-catalyzed Suzuki-Miyaura coupling at the C5'-Br position to introduce aryl/heteroaryl diversity, followed by nitrile transformation (hydrolysis to carboxylic acid, reduction to aminomethyl, or tetrazole formation via [3+2] cycloaddition) [1]. This dual-handle architecture eliminates the need for protecting group strategies required with mono-functional analogs such as 5-bromo-2,4-difluorobiphenyl.

Fluorinated Scaffold for Metabolic Stability Optimization in Drug Discovery

The 2',4'-difluoro substitution pattern on the distal aryl ring provides a balanced electronic profile that can enhance oxidative metabolic stability while preserving sufficient aryl nucleophilicity for coupling reactions [2]. Medicinal chemistry teams optimizing lead series for cytochrome P450-mediated metabolism should select this regioisomer over the non-fluorinated analog (CAS 54245-41-9) or the mono-fluorinated analog (CAS 425378-71-8) to achieve the desired balance of metabolic stability and synthetic accessibility.

Reference Standard for Regioisomeric Purity Analysis in Quality Control

Given the existence of multiple regioisomeric bromo-difluoro-biphenyl-2-carbonitriles (including CAS 425379-21-1, CAS 425378-93-4, and CAS 425378-83-2), this compound serves as a well-defined reference standard for HPLC, GC, or NMR-based purity and identity testing in quality control workflows . Its unambiguous CAS registration and commercial availability at ≥95% purity make it suitable for use as a certified reference material in pharmaceutical impurity profiling.

Quote Request

Request a Quote for 5'-Bromo-2',4-difluoro-[1,1'-biphenyl]-2-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.